1-O-tert-butyl 2-O-methyl (2S)-4-hydroxy-4-(trifluoromethyl)pyrrolidine-1,2-dicarboxylate
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Overview
Description
1-O-tert-butyl 2-O-methyl (2S)-4-hydroxy-4-(trifluoromethyl)pyrrolidine-1,2-dicarboxylate is a complex organic compound with a unique structure It is characterized by the presence of a pyrrolidine ring substituted with tert-butyl, methyl, hydroxy, and trifluoromethyl groups
Preparation Methods
The synthesis of 1-O-tert-butyl 2-O-methyl (2S)-4-hydroxy-4-(trifluoromethyl)pyrrolidine-1,2-dicarboxylate involves several steps. The synthetic route typically starts with the preparation of the pyrrolidine ring, followed by the introduction of the tert-butyl and methyl groups. The hydroxy and trifluoromethyl groups are then added through specific reactions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
1-O-tert-butyl 2-O-methyl (2S)-4-hydroxy-4-(trifluoromethyl)pyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen-containing groups.
Substitution: The tert-butyl and methyl groups can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. .
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes involving pyrrolidine derivatives.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-O-tert-butyl 2-O-methyl (2S)-4-hydroxy-4-(trifluoromethyl)pyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Compared to other similar compounds, 1-O-tert-butyl 2-O-methyl (2S)-4-hydroxy-4-(trifluoromethyl)pyrrolidine-1,2-dicarboxylate is unique due to its trifluoromethyl group, which imparts distinct chemical properties. Similar compounds include:
- 1-O-tert-butyl 2-O-methyl (2S,4R)-4-bromopyrrolidine-1,2-dicarboxylate
- 1-O-tert-butyl 2-O-methyl (2S,4S)-4-chloropyrrolidine-1,2-dicarboxylate .
This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C12H18F3NO5 |
---|---|
Molecular Weight |
313.27 g/mol |
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S)-4-hydroxy-4-(trifluoromethyl)pyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C12H18F3NO5/c1-10(2,3)21-9(18)16-6-11(19,12(13,14)15)5-7(16)8(17)20-4/h7,19H,5-6H2,1-4H3/t7-,11?/m0/s1 |
InChI Key |
DGNCWUHYOGSFKN-RGENBBCFSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC(C[C@H]1C(=O)OC)(C(F)(F)F)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)(C(F)(F)F)O |
Origin of Product |
United States |
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